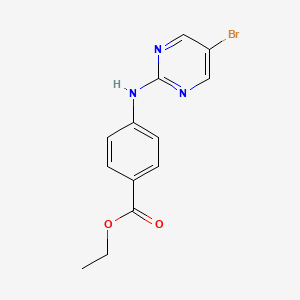
3-Phenylazetidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylazetidin-3-amine is an organic compound with the molecular formula C9H12N2 It is a member of the azetidine family, characterized by a four-membered ring containing nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylazetidin-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylacetonitrile with ethylenediamine under specific conditions to form the azetidine ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide and requires controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Phenylazetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted azetidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can be used under controlled conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of substituted azetidines with different functional groups.
Applications De Recherche Scientifique
3-Phenylazetidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Phenylazetidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may interact with cellular proteins, affecting signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Azetidine: The parent compound of the azetidine family, lacking the phenyl group.
2-Phenylazetidine: A similar compound with the phenyl group attached to a different position on the azetidine ring.
3-Phenylazetidine: Another related compound with slight structural variations.
Uniqueness: 3-Phenylazetidin-3-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its phenyl group and amine functionality make it a versatile compound for various applications, distinguishing it from other azetidine derivatives.
Propriétés
Formule moléculaire |
C9H12N2 |
|---|---|
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
3-phenylazetidin-3-amine |
InChI |
InChI=1S/C9H12N2/c10-9(6-11-7-9)8-4-2-1-3-5-8/h1-5,11H,6-7,10H2 |
Clé InChI |
GCZVXMPQTCSBJC-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)(C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















